molecular formula C19H22N6O2 B2792138 5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide CAS No. 1421445-42-2

5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide

Cat. No.: B2792138
CAS No.: 1421445-42-2
M. Wt: 366.425
InChI Key: MYUGZAALFYOPGP-UHFFFAOYSA-N
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Description

5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining a 5-oxo-pyrrolidine-2-carboxamide scaffold, a phenylpiperazine group, and a pyrimidine ring. While specific biological data for this exact molecule is not available in public literature, its core structural components are prevalent in compounds with documented pharmacological activity. The pyrrolidinone core is a common motif in compounds studied for their central nervous system (CNS) activity . Furthermore, the N-aryl pyrrolidine-2-carboxamide structure is a key component of advanced research compounds, such as ERK1/2 inhibitors like SCH772984, which have been co-crystallized with their target to study binding interactions and resistance mechanisms . The incorporation of a phenylpiperazine subunit is a frequent strategy in drug design to modulate physicochemical properties and receptor affinity. This specific group is found in molecules that have been synthesized and evaluated for a range of potential therapeutic effects, including anticonvulsant and renin-inhibitory activity . The presence of the pyrimidine heterocycle further enhances the compound's potential for molecular recognition in biochemical settings. This complex architecture makes this compound a valuable chemical tool for researchers exploring new chemical entities in hit-to-lead optimization campaigns, investigating structure-activity relationships (SAR), and profiling against various biological targets. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-oxo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c26-17-7-6-16(23-17)18(27)22-14-12-20-19(21-13-14)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-5,12-13,16H,6-11H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUGZAALFYOPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where nucleophiles such as amines or thiols can replace the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the phenyl group.

Scientific Research Applications

Cancer Research

One of the primary applications of SCH772984 is in cancer research. The compound has been identified as a potent inhibitor of ERK1 and ERK2, two critical components of the MAPK signaling pathway. Its inhibitory activity is noteworthy, with IC50 values reported at 4 nM for ERK1 and 1 nM for ERK2 . This high potency suggests that SCH772984 could be an effective therapeutic agent for various cancers where the MAPK pathway is dysregulated.

Case Study: Inhibition of Tumor Growth

In preclinical studies, SCH772984 has demonstrated the ability to inhibit tumor growth in various cancer models. For instance, it has shown efficacy in reducing the proliferation of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell cycle progression. These findings highlight its potential as an antineoplastic agent .

Neurological Disorders

The compound's structure suggests possible applications in treating neurological disorders. The piperazine moiety is known for its role in enhancing neuroactive properties. Preliminary studies indicate that compounds with similar structures may exhibit anxiolytic and antidepressant effects, although specific investigations into SCH772984's effects on neurotransmitter systems are still needed.

Analgesic Properties

SCH772984 has also been studied for its analgesic effects. The compound's mechanism of action involves modulation of pain pathways through the inhibition of specific kinases involved in pain signaling. This suggests that it could be developed into a novel analgesic treatment, particularly for chronic pain conditions .

Inflammation

Research indicates that SCH772984 may possess anti-inflammatory properties due to its ability to inhibit pathways involved in inflammatory responses. By targeting MAPKs, which are activated during inflammatory processes, this compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Activity Target IC50 (nM) Reference
ERK1 InhibitionMitogen-Activated Protein Kinase 14
ERK2 InhibitionMitogen-Activated Protein Kinase 21
Anti-cancer ActivityVarious Cancer Cell LinesVariable
Analgesic ActivityPain PathwaysNot specified
Anti-inflammatory ActivityInflammatory PathwaysNot specified

Mechanism of Action

The primary mechanism of action of 5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide is its inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in cognitive functions. By inhibiting AChE, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease. The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s unique 4-phenylpiperazinyl-pyrimidine substituent distinguishes it from analogs. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Key Substituents Reported Activity
5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide Pyrrolidine-2-carboxamide 4-Phenylpiperazinyl-pyrimidine Hypothesized kinase/receptor modulation
WJ203-14 () Pyrrolidine-2-carboxamide Difluoromethylpyrimidine, morpholino-triazinyl, long alkyl chain Unspecified (likely kinase inhibitor)
Example 27 () Pyrrolidine-2-carboxamide 4-Bromo-1-oxoisoindolinyl, hydroxypyrrolidine Probable kinase/cancer therapeutic
Example 28 () Pyrrolidine-2-carboxamide Isobutyramido, 4-methylthiazole-benzyl Kinase inhibition (structural inference)
(S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide () Pyrrolidine-1-carboxamide Difluorophenyl-pyrrolidine, pyrazolopyrimidine TRK inhibitor (anti-cancer)
Structural Implications:
  • Phenylpiperazine vs. Morpholino-Triazine (): The phenylpiperazine group may enhance CNS penetration or dopamine/serotonin receptor interactions, whereas the morpholino-triazine moiety in WJ203-14 likely improves solubility and kinase selectivity .
  • Bromo-isoindolinyl vs. Isobutyramido (): The bromo-isoindolinyl substituent in Example 27 could confer steric bulk for target specificity, while the isobutyramido group in Example 28 may optimize metabolic stability .
  • TRK Inhibitor (): The pyrazolopyrimidine core in ’s compound highlights the importance of fused aromatic systems in kinase binding, contrasting with the pyrimidine-pyrrolidine linkage in the main compound .

Pharmacokinetic and Pharmacodynamic Considerations

While empirical data for the main compound are lacking, inferences from analogs suggest:

  • Bioavailability: The phenylpiperazine group may reduce blood-brain barrier penetration compared to morpholino derivatives (e.g., WJ203-14) due to increased polarity .
  • Metabolic Stability: The compact pyrrolidine-pyrimidine scaffold may confer resistance to cytochrome P450 degradation compared to bulkier analogs (e.g., Example 27) .

Biological Activity

5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Synthesis

The compound features a pyrrolidine core with several functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine and piperazine moieties. Detailed synthetic routes can be found in the literature, emphasizing the importance of optimizing reaction conditions for yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been suggested to act as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is critical in conditions such as Alzheimer's disease, where cholinergic signaling is impaired .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticonvulsant Activity : In preclinical studies, derivatives of similar structures have shown significant anticonvulsant properties in various seizure models, suggesting potential for treating epilepsy .
  • Antinociceptive Activity : Studies indicate that compounds with similar scaffolds can exert analgesic effects, providing relief from pain through central and peripheral mechanisms .
  • Cytotoxicity : Evaluation of cytotoxic effects on hepatocellular carcinoma cells (HepG2) revealed that certain concentrations did not significantly affect cell viability, indicating a favorable safety profile .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant protection against seizures
AntinociceptiveEffective in reducing pain in animal models
Acetylcholinesterase InhibitionEnhanced cholinergic signaling
CytotoxicityMinimal impact on HepG2 cell viability

Detailed Findings

  • Anticonvulsant Properties : In a study involving various compounds with similar structures, significant anticonvulsant activity was observed at doses that provided protection against induced seizures. For instance, certain derivatives showed up to 75% efficacy in protecting test subjects in the maximal electroshock (MES) test .
  • Antinociceptive Effects : The analgesic properties were assessed through behavioral models where the compound demonstrated a notable reduction in pain responses, suggesting central nervous system involvement .
  • Safety Profile : The hepatotoxicity studies indicated no significant cytotoxic effects at therapeutic concentrations, which is crucial for drug development as it suggests a favorable safety margin .

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